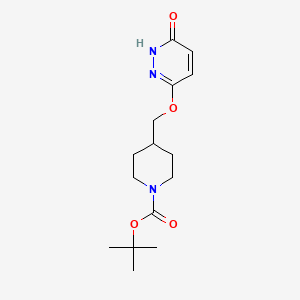
4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine
Übersicht
Beschreibung
“4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine” is a chemical compound with the linear formula C14H10F3NO . It has a molecular weight of 265.23 . The IUPAC name for this compound is (4-methyl-3-pyridinyl)[3-(trifluoromethyl)phenyl]methanone .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H10F3NO/c1-9-5-6-18-8-12(9)13(19)10-3-2-4-11(7-10)14(15,16)17/h2-8H,1H3 .Chemical Reactions Analysis
The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine and related compounds are used in the synthesis of novel polymers. For instance, a diamine containing pyridine and trifluoromethylphenyl groups was synthesized and used to prepare fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit unique properties such as high solubility in organic solvents, glass transition temperatures between 280 and 318°C, and good mechanical strength (Liu et al., 2013).
Luminescent Materials
Pyridine-functionalized compounds are instrumental in developing luminescent materials. For example, rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes exhibit blue-green luminescence, which is rare among rhenium(I) tricarbonyl complexes. These materials have potential applications in optoelectronics and photovoltaics (Li et al., 2012).
Catalysis
Pyridine derivatives are used in catalysis, particularly in palladium pincer-type complexes. These complexes demonstrate catalytic activities in reactions like Mizoroki-Heck reactions, indicating their utility in synthetic organic chemistry (Wang et al., 2018).
Organic Synthesis
Compounds like this compound are crucial in the synthesis of various organic compounds. For example, the synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives via a one-pot, microwave-assisted method showcases their utility in creating complex organic molecules (Bhoi et al., 2016).
Liquid Crystals
Pyridine derivatives play a role in the development of liquid crystals. Research on methyl-substituted, pyridine-based derivatives has shown their smectogenic properties, making them useful in the field of liquid crystal technology (Naoum et al., 2011).
Chemosensory Materials
Pyridine-based polymers, like those containing 2-(2′-pyridyl)-benzimidazole, have been synthesized and explored for their responsive properties to metal ions and H+. These materials are potential candidates for applications in chemosensors due to their selective response to certain metal ions (Du et al., 2007).
Zukünftige Richtungen
Trifluoromethylpyridine (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Wirkmechanismus
Target of Action
The primary targets of 4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine are currently under investigation. As a research chemical, it is being studied for its potential interactions with various biological targets .
Mode of Action
It is believed to interact with its targets through a series of complex biochemical reactions .
Biochemical Pathways
It is known that trifluoromethylpyridine and its intermediates, which are structurally similar to this compound, play a fundamental role in the development of many agrochemical and pharmaceutical compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under study. These properties will have a significant impact on the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are currently being researched. As a research chemical, it is being studied for its potential effects on various biological systems .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other chemicals .
Eigenschaften
IUPAC Name |
(4-methylpyridin-2-yl)-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-5-6-18-12(7-9)13(19)10-3-2-4-11(8-10)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQGJBKIQWHQRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




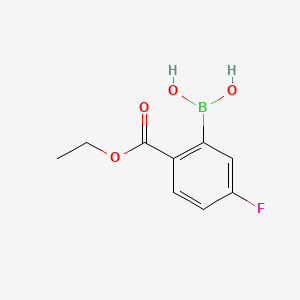
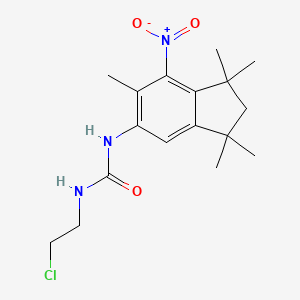
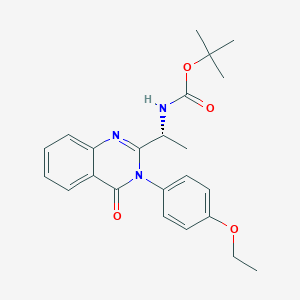
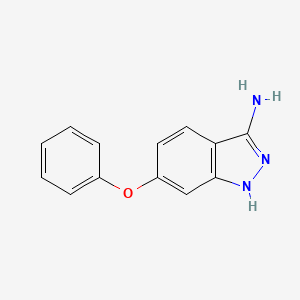

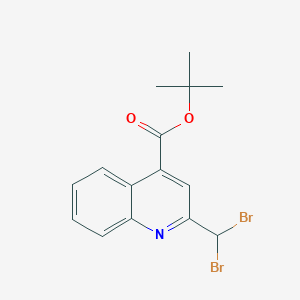
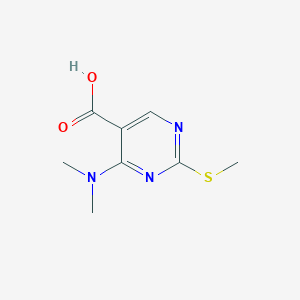


![3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1421672.png)

